Cas no 2138100-20-4 (rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride)

rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride structure
2138100-20-4 structure
Product Name:rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride
CAS No:2138100-20-4
MF:C7H11ClO5S2
MW:274.742239236832
CID:5962934
PubChem ID:165718356
Update Time:2025-07-16

rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride
    • 2138100-20-4
    • EN300-1142945
    • rac-1-[(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]cyclopropane-1-sulfonyl chloride
    • Inchi: 1S/C7H11ClO5S2/c8-15(12,13)7(1-2-7)5-3-14(10,11)4-6(5)9/h5-6,9H,1-4H2/t5-,6-/m1/s1
    • InChI Key: GTYJWMQIDWYFBZ-PHDIDXHHSA-N
    • SMILES: ClS(C1(CC1)[C@@H]1CS(C[C@H]1O)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 273.9736435g/mol
  • Monoisotopic Mass: 273.9736435g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 105Ų

rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride Pricemore >>

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rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride Related Literature

Additional information on rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride

Introduction to rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride (CAS No. 2138100-20-4)

rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride (CAS No. 2138100-20-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclopropane ring, a sulfonyl chloride functional group, and a thiolane moiety with specific stereochemistry. These structural elements contribute to its potential applications in various therapeutic areas.

The thiolane moiety in the compound is particularly noteworthy due to its ability to form stable sulfur-containing rings, which can influence the compound's reactivity and biological activity. The presence of the sulfonyl chloride functional group makes it a versatile reagent for synthetic transformations, particularly in the formation of sulfonamides and other sulfur-containing derivatives. The cyclopropane ring adds rigidity to the molecule, which can enhance its binding affinity to specific biological targets.

Recent studies have explored the potential of rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride in various therapeutic applications. One notable area of research is its use as an intermediate in the synthesis of novel antiviral agents. The compound's ability to form stable sulfonamides has been leveraged to develop compounds with potent antiviral activity against a range of viral pathogens, including influenza and coronaviruses.

In addition to antiviral applications, this compound has shown promise in the development of anti-inflammatory drugs. The sulfonyl chloride functional group can be used to introduce sulfonamide functionalities into drug candidates, which have been shown to modulate inflammatory pathways effectively. Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity in both in vitro and in vivo models.

The stereochemistry of the (3R,4R)-4-hydroxy group is another critical aspect of this compound's structure. The specific configuration at these chiral centers can significantly influence the compound's biological activity and pharmacokinetic properties. Research has shown that enantiomerically pure forms of this compound can exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts. This highlights the importance of chiral synthesis techniques in the development of more effective therapeutic agents.

From a synthetic perspective, the preparation of rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride involves several steps that require precise control over reaction conditions and stereochemistry. Common synthetic routes include the use of chiral auxiliaries or asymmetric catalysis to achieve the desired stereochemical configuration. These methods are crucial for ensuring high yields and purity of the final product.

In terms of safety and handling, it is important to note that rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride should be handled with care due to its reactivity as a sulfonyl chloride. Appropriate personal protective equipment (PPE) should be used during handling, and it should be stored under dry conditions to prevent hydrolysis.

Future research on this compound is likely to focus on optimizing its synthetic routes for large-scale production and exploring its potential in new therapeutic areas. The unique combination of structural features and functional groups makes rac-1-(3R,4R)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-ylcyclopropane-1-sulfonyl chloride a valuable tool for medicinal chemists and pharmaceutical researchers alike.

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